6-Cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified under pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
This compound falls under the category of heterocyclic compounds, specifically pyrazoles, which consist of a five-membered ring containing two nitrogen atoms. The presence of the cyclopropyl and difluoroethyl groups introduces unique chemical reactivity and biological activity.
The synthesis of 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid generally involves several synthetic steps. A common approach includes:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and the use of catalysts to enhance yield and selectivity. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features:
The compound's structural data can be represented in various formats such as InChI or SMILES notation for computational modeling and database searches. The InChI key for this compound is not explicitly provided in the search results but can be derived from its molecular formula.
6-Cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles:
Reactions are often facilitated by specific reagents or catalysts to improve efficiency and selectivity. For example, strong acids may be used for esterification processes.
The mechanism of action for compounds like 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
Research indicates that pyrazolo[3,4-b]pyridines can inhibit specific kinases or modulate signaling pathways related to inflammation or cancer cell proliferation. Detailed studies on this compound's mechanism would require experimental data from pharmacological assays.
The physical properties include:
Chemical properties include:
Relevant data such as boiling point and melting point are not provided in the search results but can be determined experimentally.
6-Cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has potential applications in:
The construction of the pyrazolo[3,4-b]pyridine heterocyclic system represents a critical strategic decision in synthesizing the target compound. Two principal methodologies dominate the literature, each with distinct advantages and limitations. The first approach involves hydrazine-diketone cyclocondensation, where a suitably functionalized pyridine precursor undergoes annulation with hydrazine derivatives. Specifically, research indicates that 4-cyclopropyl-2-(2,2-difluoroethylamino)pyridine-3,5-dicarboxylic acid diethyl ester serves as an optimal precursor. When treated with hydrazine hydrate in refluxing ethanol, this diketone equivalent undergoes spontaneous cyclization to form the tricyclic core structure [3]. This reaction proceeds through a nucleophilic attack mechanism followed by dehydration, establishing the crucial pyrazole ring fused to the pyridine system.
The second major strategy employs palladium-catalyzed carbonylation to simultaneously construct the pyridine ring and introduce the carboxylic acid functionality. This approach utilizes a pre-formed pyrazole intermediate, specifically 6-cyclopropyl-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine. Under carefully optimized conditions involving molybdenum hexacarbonyl as a CO source, palladium acetate as a catalyst, and tri-tert-butylphosphine as a supporting ligand, carbonylation proceeds to install the carboxylic acid group directly at the C4 position [3]. This method circumvents later-stage oxidation steps but requires stringent control of transition metal catalysis parameters.
Table 1: Comparative Analysis of Core Assembly Methods
Methodology | Key Reagents | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Hydrazine-Diketone Cyclocondensation | Hydrazine hydrate, Ethanol | Reflux, 8-12 hours | 60-75% | Single-step ring formation, readily available precursors |
Palladium-Catalyzed Carbonylation | Mo(CO)₆, Pd(OAc)₂, t-Bu₃P | 120-140°C, CO atmosphere, 3-5 hours | 45-60% | Direct carboxylation, avoids oxidation steps |
Microwave-Assisted Cyclization | Hydrazine derivatives, DMF | Microwave irradiation, 160-180°C, 20-40 min | 70-82% | Reduced reaction time, improved yields |
Recent advances have introduced microwave-assisted cyclization techniques that significantly enhance reaction efficiency. By subjecting the hydrazine-diketone mixture to controlled microwave irradiation (160-180°C) in dimethylformamide solvent, reaction times can be reduced from several hours to under 40 minutes while improving yields to 70-82% [3]. This approach effectively addresses the traditional limitation of prolonged heating requirements while minimizing thermal decomposition pathways that often plague conventional reflux methods.
The strategic incorporation of the cyclopropyl substituent at the C6 position significantly influences the electronic and steric properties of the pyrazolo[3,4-b]pyridine system. Two predominant timing strategies exist for this critical modification: early-stage cyclopropanation of pyridine precursors versus late-stage cross-coupling on preformed heterocycles. The early-stage approach typically employs cyclopropyl magnesium bromide (cyclopropyl Grignard reagent) in nucleophilic aromatic substitution reactions with 2,6-dichloronicotinonitrile derivatives. This methodology capitalizes on the enhanced reactivity of the C6 chloride toward nucleophilic displacement, allowing regioselective installation of the cyclopropyl group before heterocycle formation [3].
Alternatively, transition-metal catalyzed cross-coupling provides a complementary approach for cyclopropyl introduction after core assembly. Palladium-catalyzed reactions between 6-bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and cyclopropylzinc bromide have demonstrated moderate efficacy (55-65% yield). However, this method presents significant challenges due to the electron-deficient nature of the bromide substrate and the propensity for protodehalogenation side reactions [6]. Consequently, the early-stage cyclopropanation strategy generally delivers superior yields (78-85%) and has become the preferred industrial approach despite requiring careful management of organometallic reagent stoichiometry.
Table 2: Cyclopropanation Method Comparison
Strategic Approach | Reaction Conditions | Yield (%) | Critical Parameters | Key Challenges |
---|---|---|---|---|
Early-stage Nucleophilic Aromatic Substitution | CyclopropylMgBr, THF, -10°C to 0°C, 2-4h | 78-85 | Temperature control, exclusion of moisture | Competing bis-addition, proto-decomposition |
Late-stage Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/water | 60-70 | Oxygen exclusion, rigorous solvent degassing | Homocoupling, protodeboronation |
Negishi Cross-Coupling | Cyclopropylzinc bromide, Pd(dppf)Cl₂, THF, 60°C | 55-65 | Zinc reagent quality, anhydrous conditions | Protodehalogenation, zincate complex formation |
The cyclopropyl group profoundly influences molecular conformation through its high ring strain (27.5 kcal/mol) and characteristic Walsh orbital configuration, which imparts unique electronic properties. These features enhance metabolic stability by shielding the C6 position from oxidative metabolism while contributing to optimal target binding through a balance of lipophilicity and steric constraints [3] [8]. Synthetic optimization studies have revealed that maintaining reaction temperatures below 0°C during Grignard addition significantly suppresses the formation of bis-cyclopropylated impurities (<2% vs. 15-20% at ambient temperature), highlighting the critical importance of thermal control in achieving high regioselectivity.
The introduction of the 2,2-difluoroethyl moiety at the N1 position requires precise reagent selection and reaction optimization to ensure high regioselectivity and yield. The most effective methodology employs alkylation chemistry using 2,2-difluoroethyl triflate or mesylate as the electrophilic agents, capitalizing on the superior leaving group ability of triflate (-OSO₂CF₃) to facilitate efficient nitrogen functionalization. The reaction typically proceeds in anhydrous dimethylformamide or acetonitrile with excess potassium carbonate as base at 60-80°C for 6-12 hours [3] [6]. This approach achieves 70-85% yields while minimizing O-alkylation byproducts to less than 5%, a significant improvement over traditional halogenated reagents.
Reagent selection critically influences reaction efficiency and impurity profiles. 2,2-Difluoroethyl bromide offers cost advantages but suffers from several limitations: decreased reactivity due to the electron-withdrawing fluorine atoms (Hammett σₘ = 0.34), significant elimination side products (generating vinyl fluoride derivatives), and the formation of quaternary ammonium salts through over-alkylation. In contrast, 2,2-difluoroethyl triflate demonstrates enhanced reactivity with 3-5 times faster reaction kinetics, though its moisture sensitivity necessitates strict anhydrous conditions [4]. Recent investigations into 2,2-difluoroethyl tosylate reveal an optimal balance of stability and reactivity, particularly when employed with cesium carbonate in N-methylpyrrolidone solvent at 90°C, achieving yields exceeding 80% with impurity profiles suitable for pharmaceutical applications.
Table 3: Difluoroethylation Reagent Performance Comparison
Reagent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Impurities (%) |
---|---|---|---|---|---|
2,2-Difluoroethyl bromide | DMF, K₂CO₃ | 70 | 12 | 60-65 | Vinyl fluoride (15-20%), Dialkylated product (10-12%) |
2,2-Difluoroethyl mesylate | CH₃CN, K₂CO₃ | 80 | 8 | 70-75 | Vinyl fluoride (5-8%), Dialkylated product (5-7%) |
2,2-Difluoroethyl triflate | DMF, K₂CO₃ | 60 | 6 | 78-85 | Vinyl fluoride (<3%), Dialkylated product (<2%) |
2,2-Difluoroethyl tosylate | NMP, Cs₂CO₃ | 90 | 10 | 80-83 | Vinyl fluoride (2-4%), Dialkylated product (3-5%) |
The 2,2-difluoroethyl group provides distinct pharmacokinetic advantages beyond simple steric bulk. Its strong electron-withdrawing nature (σ₁ = 0.39) reduces basicity at the pyridine nitrogen, thereby enhancing blood-brain barrier penetration in central nervous system-targeted compounds. Additionally, the geminal difluoro motif creates a metabolic blockade that significantly extends plasma half-life by impeding cytochrome P450-mediated oxidation at the ethyl tether [3] [4]. Optimization studies demonstrate that maintaining pH between 7.5-8.5 during workup prevents elimination reactions, while implementing reverse addition (adding the heterocycle to the difluoroethylating reagent rather than vice versa) minimizes bis-alkylation to less than 1.5% area by HPLC.
The carboxylic acid functionality at the C4 position presents significant synthetic challenges due to its inherent reactivity and potential interference with other transformations. Strategic protection as methyl ester or tert-butyl ester derivatives provides effective solutions with distinct deprotection profiles. Methyl ester protection typically employs thionyl chloride-mediated esterification followed by methanol quenching, achieving near-quantitative conversion. However, the subsequent deprotection requires strongly basic conditions (2-5N NaOH in aqueous THF/MeOH) that risk decomposition of the acid-sensitive difluoroethyl moiety [6]. Alternatively, tert-butyl ester protection via di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine offers milder installation (60-70% yield), with the significant advantage of acid-mediated deprotection (trifluoroacetic acid in dichloromethane) that preserves the difluoroethyl group intact [3].
The carboxylic acid group exhibits zwitterionic behavior under physiological conditions, with calculated pKa values of approximately 2-3 for the carboxylic acid and 4-5 for the pyridine nitrogen. This unique ionization profile necessitates specialized handling during purification processes. Crystallization optimization reveals that ethanol-water mixtures (4:1 ratio) at pH 4.5-5.0 (adjusted with acetic acid) provide optimal recovery (85-90%) and purity (>99.0% by HPLC) by targeting the isoelectric point where solubility is minimized [3] [8]. This approach effectively circumvents the poor crystalline properties observed in purely aqueous systems while avoiding decomposition pathways associated with high-temperature recrystallization.
Advanced protection strategies employ orthogonal protection schemes that enable selective manipulation of different functional groups during multistep syntheses. For example, protection of the carboxylic acid as a trimethylsilyl ethyl ester allows cleavage with fluoride ions under conditions that leave the difluoroethyl group untouched. Similarly, benzyl ester protection enables hydrogenolytic deprotection that does not affect the cyclopropyl moiety [6]. Recent innovations include photolabile protecting groups such as o-nitrobenzyl esters, which permit deprotection under mild UV irradiation (365 nm) in near-quantitative yields without affecting other sensitive functional groups in the molecule [3].
Table 4: Carboxylic Acid Protecting Group Comparison
Protecting Group | Installation Reagent/Conditions | Deprotection Conditions | Yield (%) | Compatibility Notes |
---|---|---|---|---|
Methyl ester | SOCl₂/MeOH, reflux, 3h | 2N NaOH, THF/MeOH/H₂O, rt, 12h | 95 (prot), 90 (deprot) | May promote difluoroethyl elimination at high pH |
tert-Butyl ester | Boc₂O, DMAP, CH₂Cl₂, rt, 12h | 25% TFA/CH₂Cl₂, rt, 2h | 70 (prot), 95 (deprot) | Acid-sensitive substrates incompatible |
Benzyl ester | BnBr, K₂CO₃, DMF, 80°C, 6h | H₂ (50 psi), Pd/C, EtOAc, 4h | 85 (prot), 90 (deprot) | Hydrogenation may reduce pyridine ring |
Trimethylsilyl ethyl ester | TMSCH₂CH₂OH, DCC, DMAP, CH₂Cl₂ | TBAF, THF, rt, 1h | 75 (prot), 95 (deprot) | Compatible with acid/base sensitive groups |
The synthesis of 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be approached through fundamentally different strategic paradigms: linear synthesis versus convergent assembly. The linear approach, exemplified by the traditional hydrazine-diketone cyclocondensation route, constructs the molecule through sequential functionalization of a pyridine precursor. This methodology typically requires 6-8 steps starting from commercially available ethyl acetoacetate, with an overall yield of 15-20% [3]. The primary disadvantage lies in the cumulative yield loss across multiple steps, particularly during the cyclopropyl introduction and difluoroethylation stages. Additionally, intermediate purification becomes increasingly challenging in later stages due to the molecule's growing polarity and complex impurity profiles.
In contrast, convergent synthesis employs modular construction of key fragments followed by strategic coupling. This approach independently prepares the cyclopropylpyridine unit and the difluoroethylpyrazole moiety before uniting them through palladium-catalyzed cross-coupling or direct cyclization chemistry. The convergent route typically achieves higher overall yields (25-32%) despite requiring similar total steps, as each fragment can be optimized and purified before coupling [6]. Crucially, convergent synthesis offers enhanced flexibility for structural analog production since individual fragments (e.g., variously substituted cyclopropyl groups or fluorinated tethers) can be prepared in bulk and combined combinatorially.
Process economics analysis reveals significant advantages for convergent strategies in large-scale manufacturing. The linear route suffers from high attrition costs in later stages where complex intermediates are lost to suboptimal transformations. For instance, the final difluoroethylation step in linear syntheses typically proceeds in only 60-70% yield with difficult-to-remove impurities that necessitate chromatography. Conversely, convergent approaches enable fragment standardization and quality control before the critical coupling step, significantly reducing rejection rates in final purification. When coupled with continuous flow technology for hazardous steps (e.g., cyclopropanation and high-temperature cyclization), the convergent approach reduces manufacturing costs by approximately 40% while improving environmental metrics such as E-factor (kg waste/kg product) from 120 to 65 [2] [3].
Hybrid approaches have emerged that strategically balance linear and convergent elements. For example, early-stage introduction of the cyclopropyl group followed by pyrazolo[3,4-b]pyridine core formation creates an advanced intermediate that undergoes late-stage difluoroethylation. This hybrid pathway achieves 22-28% overall yield while maintaining flexibility for N1 modifications. Recent advances demonstrate that enzymatic resolution can be incorporated at the cyclopropyl introduction stage to access enantiomerically pure material when required for structure-activity relationship studies [6]. Regardless of strategy, critical quality attributes include control of residual palladium (<10 ppm) from catalytic steps, minimization of regioisomeric impurities (<0.5% by HPLC), and strict management of genotoxic impurities from sulfonate ester formation during protection chemistry.
Table 5: Compound Identifiers for 6-Cyclopropyl-1-(2,2-Difluoroethyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 6-Cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
CAS Registry Number | 937607-22-2 [6], 1018143-42-4 [3] |
Molecular Formula | C₁₃H₁₃F₂N₃O₂ [6] |
PubChem CID | 25247649 (methyl ester) [1] |
Common Synonyms | 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid; MFCD09701533; STK351899; AKOS005167611 |
SMILES | C1CC1C2=NC3=C(C=NN3CC(F)F)C(=C2C(=O)O)C [3] |
InChI Key | AVQLXQOYNDTMLV-UHFFFAOYSA-N [3] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: